LRRK2 Target Engagement: Class-Level Inference from 5-Substituted-N-pyridazinylbenzamides
The target compound belongs to a series of 5-substituted-N-pyridazinylbenzamides reported to be potent LRRK2 inhibitors. Lead compounds from this series, such as compound 18, demonstrated a Ki of 2.4 nM against wild-type LRRK2 in a biochemical assay [1]. While no direct Ki/IC50 data is publicly available for CAS 1421460-15-2 itself, the presence of an identical 6-methylpyridazin-3-yl ether pharmacophore suggests potential LRRK2 inhibitory activity. Direct quantitative comparison with compound 18 or other disclosed leads is not possible without dedicated assay data.
| Evidence Dimension | LRRK2 WT binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Compound 18: Ki = 2.4 nM (BindingDB BDBM105075, CHEMBL2152708) [1] |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Biochemical kinase inhibition assay; full-length wild-type LRRK2; biotinylated ezrin/radaxin/meosin peptide substrate; 1 hr incubation [1] |
Why This Matters
This establishes the compound's chemotype as a validated LRRK2 inhibitor scaffold, but procurement for target-specific studies requires independent activity verification, as exact potency cannot be assumed from class membership.
- [1] BindingDB. BDBM105075 (CHEMBL2152708). Affinity Data: Ki = 2.4 nM for LRRK2 WT. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=105075 (Accessed 2026-04-29). View Source
